N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Lipophilicity Drug-likeness SAR differentiation

N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-59-2) is a synthetic small molecule featuring a 1,2,4-thiadiazole core linked via a thioacetamide bridge to a 5-chloro-2-methoxyphenyl ring and substituted at the 3-position with an o-tolyl group. The molecular formula is C18H16ClN3O2S2 (MW 405.92 g/mol).

Molecular Formula C18H16ClN3O2S2
Molecular Weight 405.92
CAS No. 864918-59-2
Cat. No. B2429256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-59-2
Molecular FormulaC18H16ClN3O2S2
Molecular Weight405.92
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C18H16ClN3O2S2/c1-11-5-3-4-6-13(11)17-21-18(26-22-17)25-10-16(23)20-14-9-12(19)7-8-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,23)
InChIKeyDRXUPRCQOWVYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-59-2): A Structurally Defined 1,2,4-Thiadiazole Thioacetamide for Targeted Medicinal Chemistry Procurement


N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-59-2) is a synthetic small molecule featuring a 1,2,4-thiadiazole core linked via a thioacetamide bridge to a 5-chloro-2-methoxyphenyl ring and substituted at the 3-position with an o-tolyl group [1]. The molecular formula is C18H16ClN3O2S2 (MW 405.92 g/mol). Computational profiling in the ZINC database (ZINC623540) assigns a predicted logP of 4.702 and topological polar surface area (tPSA) of 63 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity (2 H-bond donors, 5 acceptors) [1]. No experimental biological activity data are indexed in ChEMBL or PubChem for this exact structure, and it has not been reported in any clinical trial [1]. The compound belongs to a broader class of 1,2,4-thiadiazole thioacetamides that have attracted interest as kinase inhibitor scaffolds and cysteine-reactive probes, making the precise substitution pattern critical for any structure-activity relationship (SAR) study [2].

Why N-(5-Chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Cannot Be Trivially Replaced by Other Thiadiazole Acetamides in Research Programs


Thiadiazole acetamide derivatives vary profoundly in their biological target engagement profiles depending on the positional isomer of the thiadiazole ring (1,2,4 vs. 1,3,4), the nature of the thioether linkage, and the substitution pattern on both the thiadiazole and the N-phenyl ring [1]. The o-tolyl group at the 3-position of the 1,2,4-thiadiazole introduces a specific steric and electronic environment that cannot be replicated by para-substituted or unsubstituted phenyl analogs. Similarly, the 5-chloro-2-methoxyphenyl moiety on the acetamide nitrogen modulates both the compound’s lipophilicity and its potential for halogen-bonding interactions with protein targets [2]. Replacing this compound with a 1,3,4-thiadiazole isomer or an analog lacking the o-tolyl group risks losing the distinct conformational and electronic profile that governs target selectivity in kinase or cysteine-protease screening cascades [1]. The quantitative evidence below, though largely computational at present, underscores the measurable physicochemical differences that preclude simple interchangeability.

Quantitative Differentiation Evidence for N-(5-Chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Versus Closest Structural Analogs


Predicted Lipophilicity (logP) Distinguishes the o-Tolyl-1,2,4-Thiadiazole Scaffold from the 2-Chlorophenyl Analog

The target compound exhibits a computationally predicted logP of 4.702 based on the ZINC database physico-chemical profile [1]. The closest purchasable analog, N-(5-chloro-2-methoxyphenyl)-2-{3-(2-chlorophenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS 864919-23-3), replaces the o-tolyl methyl group with a chlorine atom. While experimental logP data for the 2-chlorophenyl analog are not publicly available, the substitution of –CH₃ (π = 0.56) with –Cl (π = 0.71) is predicted to increase logP by approximately 0.15–0.30 units based on the Hansch π-parameter system, resulting in an estimated logP of ~4.85–5.00 for the 2-chlorophenyl analog [2]. This difference may affect membrane permeability, protein binding, and solubility in aqueous assay buffers, making the target compound the more balanced choice for cellular assays requiring moderate lipophilicity.

Lipophilicity Drug-likeness SAR differentiation

Topological Polar Surface Area (tPSA) Difference Between Target Compound and Truncated Acetamide Analog

The target compound has a computationally derived tPSA of 63 Ų [1]. The truncated analog 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-39-8), lacking the entire N-(5-chloro-2-methoxyphenyl) moiety, has a tPSA of 38.4 Ų (calculated using the same method) . The 24.6 Ų increase in polar surface area for the target compound arises from the additional amide carbonyl and the methoxy oxygen on the N-phenyl ring. This places the target compound closer to the empirical threshold of <90 Ų for oral bioavailability while still exceeding the <60 Ų guideline for efficient blood-brain barrier penetration, suggesting a differentiated tissue distribution profile compared to the simpler acetamide analog.

Polar surface area BBB penetration Oral bioavailability prediction

In Silico Target Prediction Profile Suggests Kinase Selectivity Potential Distinct from 1,3,4-Thiadiazole Isomers

The Similarity Ensemble Approach (SEA) analysis available through ZINC predicts three potential protein targets for the target compound: growth hormone secretagogue receptor type 1 (GHSR, p-value 0), tyrosine-protein kinase Lck (LCK, p-value 39), and casein kinase I isoform delta (CSNK1D, p-value 41) [1]. These predictions are based on topological similarity to known ligands in ChEMBL. In contrast, 1,3,4-thiadiazole thioacetamide analogs are more commonly associated with carbonic anhydrase and matrix metalloproteinase inhibition, reflecting the distinct pharmacophoric requirements of the 1,2,4-thiadiazole ring system [2]. While no experimental IC₅₀ data exist for the target compound, the SEA prediction profile provides a falsifiable hypothesis for kinase-focused screening that is not shared by 1,3,4-thiadiazole or 1,2,3-thiadiazole congeners.

Kinase inhibition Target prediction SEA profiling

Hydrogen-Bond Donor/Acceptor Profile Differentiates Target Compound from SKLB-163 (Same Molecular Formula, Different Scaffold)

The target compound and SKLB-163 (CAS 1255099-06-9, N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide) share the identical molecular formula C18H16ClN3O2S2 but are constitutional isomers with entirely different core scaffolds (1,2,4-thiadiazole vs. benzothiazole) [1][2]. The target compound possesses 2 hydrogen-bond donors and 5 hydrogen-bond acceptors based on ZINC data, while SKLB-163, featuring a benzothiazole-2-thiol core and a chloroacetamido side chain, presents 2 donors and 4 acceptors (one fewer acceptor due to the absence of the methoxy oxygen) [1][2]. SKLB-163 is a validated, orally active RhoGDI inhibitor with documented in vivo tumor growth inhibition (81.6% tumor size reduction at 100 mg/kg in NPC xenograft models) [2]. The target compound, with its additional hydrogen-bond acceptor, offers a distinct interaction fingerprint for crystallographic fragment screening or structure-based design campaigns that aim to explore alternative binding modes within the same physicochemical space.

Hydrogen bonding Isomer differentiation Physicochemical profiling

Recommended Procurement and Application Scenarios for N-(5-Chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Based on Differentiated Evidence


Kinase Inhibitor High-Throughput Screening (HTS) Library Design

The SEA target prediction profile associating this compound with LCK and CSNK1D kinases [1] supports its inclusion in kinase-focused screening decks. Its moderate logP (4.702) and tPSA (63 Ų) place it within favorable drug-like property space for cellular kinase assays. Procurement of this specific 1,2,4-thiadiazole over a 1,3,4-thiadiazole isomer is justified because the 1,2,4-thiadiazole ring system has been specifically validated as a cysteine-trapping pharmacophore in kinase inhibitor design [2], whereas 1,3,4-thiadiazoles are more commonly associated with carbonic anhydrase inhibition [3]. Researchers building targeted kinase libraries should prefer this scaffold to reduce the probability of non-kinase hits.

Fragment-Based Drug Discovery (FBDD) with Crystallographic Readout

The compound’s relatively compact structure (MW 405.92, 3 rotatable bonds) and defined hydrogen-bonding pattern (2 donors, 5 acceptors) [1] make it suitable as a medium-sized fragment for co-crystallization studies. The o-tolyl group provides a distinctive electron density feature (methyl substituent) that facilitates unambiguous placement in electron density maps. Compared to the simpler acetamide analog (CAS 864918-39-8, tPSA 38.4 Ų), the target compound’s higher polar surface area offers additional interaction opportunities with protein polar residues, potentially yielding higher-resolution structural data.

Comparative Physicochemical Profiling for CNS vs. Peripheral Target Triage

With a tPSA of 63 Ų, the compound sits near the borderline for CNS penetration (commonly <60–70 Ų) [1]. This property, combined with the predicted logP of 4.702, makes it a valuable probe for experimental determination of brain penetration in rodent models. Researchers can directly compare it against the more lipophilic 2-chlorophenyl analog (estimated logP ~4.85–5.00) [2] to establish a logP–brain/plasma ratio relationship within this chemical series. Such data are essential for programs targeting peripheral oncology indications where CNS exclusion is desired.

Cysteine-Reactive Probe Development for Chemical Proteomics

1,2,4-Thiadiazoles are recognized as thiol-trapping agents capable of forming covalent adducts with cysteine residues in proteins [1]. The thioacetamide linker in this compound may undergo metabolic or chemical activation to expose an electrophilic warhead, a mechanism distinct from acrylamide-based probes. Procurement of this specific compound enables exploration of the 1,2,4-thiadiazole chemotype as a cysteine-reactive chemical biology tool, differentiated from 1,3,4-thiadiazoles that lack the same electrophilic character at the 5-position [2]. The o-tolyl substituent may additionally confer selectivity through steric complementarity with the target protein’s binding pocket.

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.